molecular formula C26H25N5S2 B15021843 2-[3-Benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methyl-1,3-benzothiazole

2-[3-Benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methyl-1,3-benzothiazole

Cat. No.: B15021843
M. Wt: 471.6 g/mol
InChI Key: DOHCESHULZZHOE-UHFFFAOYSA-N
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Description

2-[3-Benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methyl-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring system. Benzothiazoles are a class of sulfur-containing heterocycles that have significant pharmaceutical and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . For the specific compound , the synthetic route would likely involve the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring.

    Cyclization: The intermediate product undergoes cyclization to form the triazinan ring.

    Substitution: The final step involves the substitution of the benzyl and methyl groups at the appropriate positions on the benzothiazole ring.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as BiCl5 have been used to facilitate the synthesis of 2-aryl benzothiazole derivatives .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzothiazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-[3-Benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methyl-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzothiazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific structure of the compound and its functional groups .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H25N5S2

Molecular Weight

471.6 g/mol

IUPAC Name

2-[3-benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C26H25N5S2/c1-18-8-10-21-23(12-18)32-25(27-21)30-15-29(14-20-6-4-3-5-7-20)16-31(17-30)26-28-22-11-9-19(2)13-24(22)33-26/h3-13H,14-17H2,1-2H3

InChI Key

DOHCESHULZZHOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CN(CN(C3)C4=NC5=C(S4)C=C(C=C5)C)CC6=CC=CC=C6

Origin of Product

United States

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